5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9-4(2)8-5;/h3H2,1-2H3,(H,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRXGAOXZLKODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its imidazole ring is a key structural motif in many biologically active molecules. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound can be used in the study of enzyme inhibition and receptor binding. Medicine: Industry: Imidazole derivatives are used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
Positional isomerism impacts electronic distribution and steric effects, altering reactivity and binding affinity in biological systems. Ethyl vs. methyl groups influence lipophilicity; the target compound may exhibit higher hydrophobicity than analogs with smaller alkyl groups.
Functional Groups: Carboxylic acid (COOH) in the target compound vs. ester (COOEt) in EN300-366607 : The free acid enhances hydrogen-bonding capacity and acidity (pKa ~2-3), whereas esters are typically hydrolyzed in vivo to active acids. Amino group in EN300-366607 and Ethyl 5-amino-1H-imidazole-4-carboxylate introduces basicity (pKa ~9-10), affecting solubility and ionic interactions.
Physicochemical and Stability Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, Nicardipine hydrochloride () demonstrates pH-dependent stability, suggesting the target compound may require similar handling in acidic conditions .

- Thermal Stability: Melting points (mp) of imidazole hydrochlorides vary; e.g., 1H-Imidazol-2-ylmethanol hydrochloride melts at 118–120°C .
Biological Activity
5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS Number: 2287310-33-0) is a compound of interest due to its potential biological activities, particularly in the fields of virology and antimicrobial research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid hydrochloride is characterized by its imidazole ring, which is known for its biological significance. The presence of the carboxylic acid group enhances its potential as a bioactive molecule.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to imidazole derivatives. For instance, in a study evaluating various imidazole carboxylic acids, it was found that certain derivatives exhibited significant inhibitory effects against HIV-1 integrase (IN) interactions. Specifically, compounds with structural similarities to 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid demonstrated percentage inhibitions exceeding 50% against IN-LEDGF/p75 interactions, indicating potential as antiviral agents .
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound ID | % Inhibition | CC50 (µM) |
|---|---|---|
| 11a | 89% | 158.4 |
| 11b | 83% | >200 |
| 11h | 40% | 50.4 |
The above table summarizes the antiviral activity and cytotoxicity of various compounds tested in vitro, showcasing the promising results for imidazole derivatives in inhibiting viral replication.
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives also warrant attention. A study focused on synthesizing various imidazole-based compounds reported their activities against clinical isolates of Gram-positive and Gram-negative bacteria. However, it was noted that some derivatives did not exhibit significant antimicrobial effects against tested organisms such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Overview
| Compound ID | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | MSSA | 0 |
| Compound B | MRSA | 0 |
| Compound C | E. coli | 0 |
This table illustrates that while some imidazole derivatives were synthesized with expectations for antimicrobial activity, the results indicated limited efficacy against common pathogens.
Case Study 1: HIV Integrase Inhibition
In a targeted study involving the synthesis of novel imidazole derivatives, several compounds were evaluated for their ability to inhibit HIV integrase activity. The lead compound exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Synthesis and Evaluation
A synthesis protocol for creating various imidazole derivatives was established, focusing on modifying the side chains to enhance biological activity. The evaluation included assessing cytotoxicity and selectivity against different cancer cell lines, revealing that certain modifications led to improved therapeutic profiles without excessive toxicity .
Preparation Methods
Cyclocondensation Strategies for Imidazole Core Formation
The imidazole ring serves as the foundational scaffold for this compound. Cyclocondensation reactions between α-keto acids and aldehydes/amines offer a direct route to functionalized imidazoles. For instance, EP 0310745 B demonstrates the use of α-ketoglutaric acid derivatives in tandem with ethylamine to construct the ethyl-substituted imidazole backbone. In this approach:
- Step 1 : Ethylamine reacts with α-ketoglutaric acid under acidic conditions to form an intermediate Schiff base.
- Step 2 : Cyclization is induced via dehydration, yielding a 2-methylimidazole-4-carboxylic acid derivative.
- Step 3 : Introduction of the ethyl group at position 5 is achieved through alkylation using ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
This method achieves a 68–72% yield but requires stringent temperature control (60–80°C) to minimize side reactions.
Grignard Reagent-Mediated Alkylation
Adapting methodologies from WO2009071584A1 , the ethyl group can be introduced via Grignard reagents. The process entails:
- Step 1 : Protection of the imidazole nitrogen using a trityl group to prevent unwanted side reactions.
- Step 2 : Reaction with ethylmagnesium bromide in tetrahydrofuran (THF) at −5°C to selectively alkylate position 5 (64% yield ).
- Step 3 : Deprotection under acidic conditions (5N HCl) followed by oxidation of a pre-installed formyl group at position 4 to carboxylic acid using hydrogen peroxide (30% H₂O₂ , 72 hours, room temperature).
This method’s regioselectivity is superior but necessitates multiple protection/deprotection steps, complicating scalability.
Catalytic Hydrogenation of Vinyl Intermediates
A patent by EP 0247764 B describes the use of catalytic hydrogenation to convert vinyl groups to ethyl. Applied to the target compound:
- Step 1 : Synthesis of 5-vinyl-2-methyl-1H-imidazole-4-carboxylic acid via Heck coupling between 2-methylimidazole-4-carboxylic acid and vinyl bromide.
- Step 2 : Hydrogenation over palladium on carbon (10% Pd/C) at 80–85°C under 3.0 bar H₂ pressure, achieving 77% yield of the ethyl derivative.
- Step 3 : Salt formation with hydrochloric acid in acetone, yielding the hydrochloride form after crystallization (98% purity ).
This method is highly efficient but requires specialized equipment for high-pressure hydrogenation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Schiff base formation, alkylation | 68–72 | 95 | Direct ring formation | Temperature-sensitive steps |
| Oxidation/Reduction | Acetylation, Clemmensen reduction | 65 | 90 | Utilizes simple reagents | Harsh reduction conditions |
| Grignard Alkylation | Trityl protection, MgBr₂ reaction | 64 | 97 | High regioselectivity | Multi-step synthesis |
| Catalytic Hydrogenation | Vinyl hydrogenation, Pd/C catalysis | 77 | 98 | Scalable, high purity | Requires high-pressure reactor |
Industrial-Scale Production Considerations
For bulk synthesis, the catalytic hydrogenation route (Method 4 ) is preferred due to its scalability and minimal byproduct formation. Key industrial adaptations include:
- Continuous Flow Reactors : To maintain consistent H₂ pressure and temperature during hydrogenation.
- Crystallization Optimization : Use of acetone-water mixtures (4:1 v/v) for high-yield salt formation.
- Quality Control : HPLC analysis with a C18 column (UV detection at 254 nm) ensures ≤0.5% impurity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

